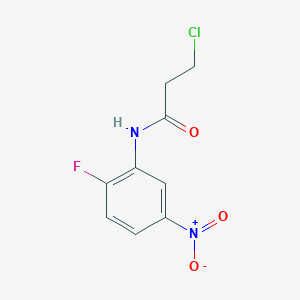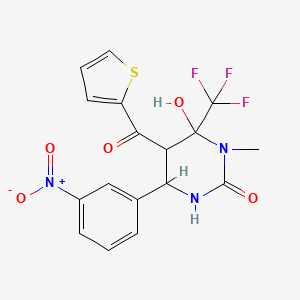
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C33H37N5O7S2 and its molecular weight is 679.81. The purity is usually 95%.
BenchChem offers high-quality diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate, also known as 2,4-diethyl 5-{2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics. The presence of the triazole and thiophene rings contributes to its ability to inhibit the growth of various bacteria and fungi. Research has shown that compounds with these structures can disrupt microbial cell walls and interfere with essential enzymes .
Anticancer Properties
The compound’s structure suggests potential anticancer activity. The triazole ring is known for its ability to induce apoptosis in cancer cells, while the thiophene ring can enhance the compound’s stability and bioavailability. Studies have indicated that similar compounds can inhibit the proliferation of cancer cells and induce cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that compounds containing thiophene and triazole rings possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes the compound a promising candidate for developing new anti-inflammatory drugs .
Antifungal Activity
The compound’s structure suggests it could be effective against fungal infections. The thiophene and triazole rings are known to disrupt fungal cell membranes and inhibit essential fungal enzymes. This makes the compound a potential candidate for developing new antifungal agents.
Thiazoles: having diverse biological activities Recent strategies in the synthesis of thiophene derivatives Selection of boron reagents for Suzuki–Miyaura coupling
特性
IUPAC Name |
diethyl 5-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S2/c1-5-44-31(41)28-21(3)29(32(42)45-6-2)47-30(28)35-27(40)20-46-33-37-36-25(38(33)17-16-22-10-8-7-9-11-22)19-34-26(39)18-23-12-14-24(43-4)15-13-23/h7-15H,5-6,16-20H2,1-4H3,(H,34,39)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFNPZGPPMCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


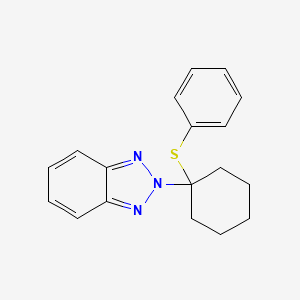
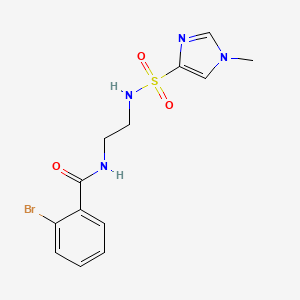
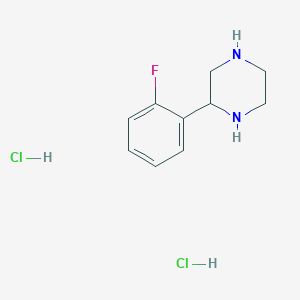

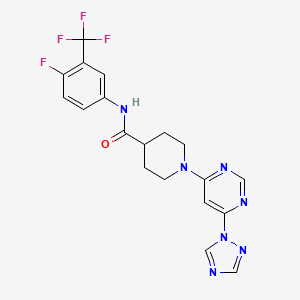


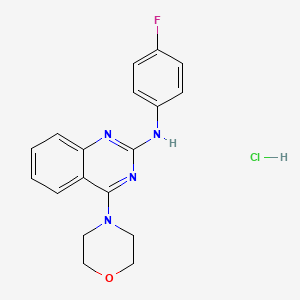
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)
